molecular formula C10H12O3 B12288792 3-Hydroxy-2-methyl-3-phenyl-propionic acid

3-Hydroxy-2-methyl-3-phenyl-propionic acid

Cat. No.: B12288792
M. Wt: 180.20 g/mol
InChI Key: JWISPMMVFLKFMW-UHFFFAOYSA-N
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Description

(2S,3S)-3-Hydroxy-2-methyl-3-phenylpropanoic acid is a chiral compound with significant importance in organic chemistry and biochemistry. This compound is characterized by its hydroxyl group, methyl group, and phenyl group attached to a propanoic acid backbone. The stereochemistry of the compound, indicated by the (2S,3S) configuration, plays a crucial role in its chemical behavior and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3S)-3-hydroxy-2-methyl-3-phenylpropanoic acid can be achieved through various methods. One common approach involves the asymmetric reduction of 2-chloro-β-ketoesters using carbonyl reductase from Lactobacillus fermentum. This method is environmentally friendly and suitable for industrial scale-up . Another method involves the use of dimethyl (2S,3S)-2,3-O-isopropylidenetartrate as a starting material, which undergoes a series of reactions to yield the desired compound .

Industrial Production Methods

Industrial production of (2S,3S)-3-hydroxy-2-methyl-3-phenylpropanoic acid often employs biocatalytic processes due to their high efficiency and selectivity. The use of engineered bacteria containing specific enzymes, such as carbonyl reductase, allows for the production of the compound with high yield and purity .

Chemical Reactions Analysis

Types of Reactions

(2S,3S)-3-Hydroxy-2-methyl-3-phenylpropanoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The compound can be reduced to form alcohols or alkanes.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) are used for halogenation reactions.

Major Products Formed

The major products formed from these reactions include ketones, alcohols, alkanes, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

(2S,3S)-3-Hydroxy-2-methyl-3-phenylpropanoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (2S,3S)-3-hydroxy-2-methyl-3-phenylpropanoic acid involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with enzymes and receptors, influencing their activity. The compound’s stereochemistry allows it to fit into chiral active sites, enhancing its biological effects .

Comparison with Similar Compounds

Similar Compounds

    (2R,3R)-3-Hydroxy-2-methyl-3-phenylpropanoic acid: An enantiomer with different stereochemistry.

    (2S,3S)-3-Hydroxy-2-methylbutanoic acid: A similar compound with a different substituent on the phenyl group.

    (2S,3S)-3-Hydroxy-2-methyl-3-phenylbutanoic acid: A compound with an additional carbon in the backbone.

Uniqueness

(2S,3S)-3-Hydroxy-2-methyl-3-phenylpropanoic acid is unique due to its specific stereochemistry and the presence of both a hydroxyl group and a phenyl group. This combination of features allows it to participate in a wide range of chemical reactions and biological interactions, making it a valuable compound in various fields of research .

Properties

IUPAC Name

3-hydroxy-2-methyl-3-phenylpropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O3/c1-7(10(12)13)9(11)8-5-3-2-4-6-8/h2-7,9,11H,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWISPMMVFLKFMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C1=CC=CC=C1)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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